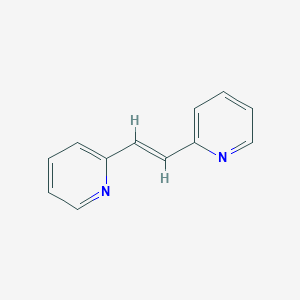

1,2-Bis(2-pyridyl)ethylene

Beschreibung

Eigenschaften

IUPAC Name |

2-[(E)-2-pyridin-2-ylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-10H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOCEQLCZEBMK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871839 | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Aldrich MSDS] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000378 [mmHg] | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1437-15-6, 13341-40-7 | |

| Record name | 1,2-Di(2-pyridyl)ethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Pyridyl-2-vinyl)pyridine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1437-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2′-(1E)-1,2-Ethenediylbis[pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di(2-pyridyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-bis(2-pyridyl)ethylene (CAS 1437-15-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,2-bis(2-pyridyl)ethylene, a versatile pyridyl ligand and building block in coordination chemistry and materials science.

Introduction

This compound (BPE), with the CAS number 1437-15-6, is an organic compound featuring two 2-pyridyl groups linked by an ethylene bridge.[1] Typically appearing as a yellow to orange solid, this molecule has garnered significant interest due to its ability to act as a bidentate ligand, forming stable complexes with a variety of transition metals.[1] Its conjugated π-system gives rise to notable photophysical properties, including fluorescence, making it a valuable component in the development of luminescent materials and sensors.[1] The nitrogen atoms within the pyridine rings are key to its reactivity, participating in coordination and hydrogen bonding interactions.[1] This guide will delve into the essential physicochemical and spectroscopic properties of BPE, its synthesis, and its diverse applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1437-15-6 | [2] |

| Molecular Formula | C₁₂H₁₀N₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| Appearance | Yellow to orange solid/powder | [1][2] |

| Melting Point | 118-119 °C | [3] |

| Boiling Point | 150-160 °C at 2 mmHg | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water. | [1] |

| pKa | 4.53±0.10 (Predicted) | [3] |

Spectroscopic Characterization

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of BPE provide detailed information about its molecular structure.

¹H NMR: The proton NMR spectrum of trans-BPE is expected to show distinct signals for the vinyl protons and the protons of the pyridyl rings. Due to the symmetry of the trans isomer, a simplified spectrum is observed. A representative ¹H NMR spectrum shows signals for the pyridyl and vinyl protons.[1]

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for BPE in CDCl₃ has been reported.[4]

Infrared (IR) Spectroscopy

The IR spectrum of BPE reveals characteristic vibrational modes of its functional groups. Key absorptions include C-H stretching of the aromatic rings and the vinyl group, C=C and C=N stretching vibrations of the pyridyl rings and the ethylene bridge, and C-H bending vibrations. The spectrum has been recorded as a KBr disc and in a nujol mull.[4]

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by absorptions in the ultraviolet and visible regions, arising from π-π* transitions within the conjugated system. The position of the absorption maxima can be influenced by the solvent polarity.[5][6][7][8]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of BPE. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of the compound.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several olefination reactions, with the Horner-Wadsworth-Emmons reaction being a common and efficient method. This reaction offers excellent stereoselectivity, typically yielding the E-alkene, and the water-soluble phosphate byproduct simplifies purification.[9][10][11]

Horner-Wadsworth-Emmons Reaction: A Step-by-Step Protocol

This protocol outlines a general procedure for the synthesis of trans-1,2-bis(2-pyridyl)ethylene from 2-pyridinecarboxaldehyde.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Caption: Horner-Wadsworth-Emmons synthesis workflow for this compound.

Experimental Procedure:

-

Preparation of the Phosphonate Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of diethyl (2-pyridylmethyl)phosphonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared. The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (NaH), is added portion-wise with stirring. The mixture is stirred at this temperature for a designated period to ensure complete formation of the phosphonate carbanion (ylide).

-

Reaction with Aldehyde: A solution of 2-pyridinecarboxaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

-

Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield pure trans-1,2-bis(2-pyridyl)ethylene.

Reactivity and Applications

The chemical behavior of this compound is dominated by the presence of the pyridyl nitrogen atoms and the conjugated ethylene bridge.

Coordination Chemistry

This compound is a prominent ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals, including but not limited to iron, cobalt, copper, and rhenium.[12][13][14][15][16][17] The nitrogen atoms of the pyridyl rings act as Lewis basic sites, coordinating to the metal centers. This coordination can lead to the formation of discrete molecular complexes or extended coordination polymers and metal-organic frameworks (MOFs).[12][13]

Diagram of BPE as a Chelating Ligand:

Sources

- 1. rsc.org [rsc.org]

- 2. 1,2-Di(2-pyridyl)ethylene | C12H10N2 | CID 5374802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1437-15-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. ikm.org.my [ikm.org.my]

- 7. researchgate.net [researchgate.net]

- 8. (PDF) SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB [academia.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 13. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]

- 14. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 15. Dinuclear Macrocyclic Bis(iminopyridyl) Co- and Fe-Based Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Octahedral Rhenium Cluster Complexes with 1,2-Bis(4-pyridyl)ethylene and 1,3-Bis(4-pyridyl)propane as Apical Ligands [mdpi.com]

- 17. researchgate.net [researchgate.net]

Isomeric Stability & Transformation: A Technical Guide to trans- and cis-1,2-Bis(2-pyridyl)ethylene

Audience: Researchers, Synthetic Chemists, and Materials Scientists. Content Focus: Thermodynamic stability, photochemical isomerization, and coordination utility of 1,2-bis(2-pyridyl)ethylene (2,2'-BPE).

Executive Summary

The molecule this compound (2,2'-BPE) represents a classic system of geometric isomerism with profound implications for coordination chemistry and materials science. While the trans-isomer (

This guide provides a rigorous technical analysis of the stability dichotomy between these isomers, detailed protocols for the photochemical generation of the cis-isomer, and the spectroscopic validation required to ensure experimental integrity.

Part 1: Thermodynamic & Structural Landscape

The stability difference between trans- and cis-2,2'-BPE is governed by the competition between

Comparative Data Profile

| Feature | trans-1,2-Bis(2-pyridyl)ethylene | cis-1,2-Bis(2-pyridyl)ethylene |

| Configuration | ||

| Thermodynamic State | Stable (Global Minimum) | Metastable (High Energy) |

| Geometry | Planar ( | Twisted (Non-planar, |

| Melting Point | 118–119 °C | < 50 °C (Often oil/semisolid) |

| Dipole Moment | 0 D (Centrosymmetric) | Non-zero (Polar) |

| 15–16 Hz (Large) | 8–12 Hz (Small) | |

| UV Absorption ( | ~314 nm (Red-shifted) | ~290 nm (Blue-shifted) |

Mechanistic Basis of Stability

-

Conjugation (The Trans Advantage): The trans-isomer maintains a near-planar conformation, allowing for maximum overlap between the p-orbitals of the ethylenic bridge and the pyridyl rings. This extended

-system lowers the internal energy of the molecule, resulting in a high melting point and chemical stability. -

Steric Clash (The Cis Penalty): In the cis-configuration, the two pyridyl rings are forced into proximity. To avoid the steric clash between the ortho-hydrogens (or the nitrogen lone pairs, depending on rotation), the rings must twist out of the plane of the double bond. This de-conjugation raises the ground-state energy, making the cis-isomer thermodynamically unstable relative to the trans-form.

Part 2: The Photo-Switch Mechanism

While trans-2,2'-BPE is the default product of thermodynamic synthesis (e.g., McMurry coupling), the cis-isomer is kinetically accessible via photochemical excitation. This process is reversible and governed by the excited state dynamics.

Isomerization Pathway

Upon irradiation with UV light (typically 300–365 nm), the trans-isomer undergoes a

Because the cis-isomer absorbs at shorter wavelengths (due to the twist), irradiation at the trans absorption maximum (~313 nm) drives the equilibrium toward the cis-isomer (photostationary state).

Visualization of the Photo-Cycle

Figure 1: The photochemical isomerization cycle.[1][2] Note that prolonged irradiation can lead to irreversible photocyclization if oxidants are present.

Part 3: Experimental Protocols

To work with these isomers effectively, one must employ self-validating protocols. The following workflows outline the synthesis of the cis-isomer and the critical validation steps.

Protocol A: Photochemical Synthesis of cis-2,2'-BPE

Objective: Convert commercial trans-2,2'-BPE to the cis-isomer for coordination studies.

Reagents:

-

trans-1,2-Bis(2-pyridyl)ethylene (Commercial, >97%)

-

Solvent: Acetonitrile (MeCN) or Benzene (degassed)

-

Light Source: Medium-pressure Hg lamp or 300–313 nm LED reactor

Step-by-Step Methodology:

-

Preparation: Dissolve trans-2,2'-BPE in degassed MeCN to a concentration of approximately

M. Note: Degassing is crucial to prevent oxidative photocyclization to phenanthroline derivatives. -

Irradiation: Place the solution in a quartz vessel. Irradiate at 313 nm.[1] Monitor the reaction via UV-Vis spectroscopy.

-

Monitoring: Observe the shift in

from ~314 nm (trans) to ~290 nm (cis). The reaction will reach a photostationary state (PSS), typically containing 60–80% cis-isomer depending on the solvent and wavelength. -

Isolation: Evaporate the solvent in vacuo at low temperature (< 30 °C).

-

Purification: The cis-isomer is often an oil or low-melting solid. Separate from the residual trans-isomer using column chromatography (Silica gel; Ethyl Acetate/Hexane gradient). Note: Perform chromatography in the dark or under red light to prevent photo-reversion.

Protocol B: NMR Validation (Self-Validating System)

The most definitive method to confirm isomeric purity is

-

Sample Prep: Dissolve ~5 mg of the isolated product in CDCl

. -

Acquisition: Acquire a standard

H NMR spectrum. -

Analysis of Vinylic Region (6.5 – 7.5 ppm):

-

Trans-Isomer: Look for a doublet with a coupling constant

Hz . This large -

Cis-Isomer: Look for a doublet with a coupling constant

Hz . The reduced coupling is diagnostic of the cis-geometry.

-

Critical Check: If you observe

values < 8 Hz or complex multiplets, suspect photocyclization byproducts (e.g., phenanthroline-like structures).

Part 4: Application Context – Coordination Utility

The stability trade-off dictates the application. The cis-isomer, while thermodynamically weaker, is chemically more valuable for discrete complexation due to the "Chelate Effect."

The Chelate vs. Bridge Dichotomy

-

Trans-Isomer (Bridging Ligand): Because the nitrogen donors point in opposite directions (divergent), trans-2,2'-BPE cannot bind to a single metal center. Instead, it acts as a bridging ligand , connecting two metal centers to form Coordination Polymers or Metal-Organic Frameworks (MOFs).

-

Cis-Isomer (Chelating Ligand): The cis-geometry brings the two pyridyl nitrogens closer (convergent). Although the free cis-isomer is unstable, coordination to a metal ion (e.g.,

,

Visualization of Coordination Modes

Figure 2: Divergent applications of BPE isomers. The trans-isomer builds networks, while the cis-isomer forms discrete molecular clips.

References

-

Thermodynamic Properties & Melting Points

-

Photochemistry & Spectroscopy

-

Babailov, S., et al. (2006).[1] NMR in photo-induced chemical exchange systems... investigation of 1,2-(2,2′-dipyridyl)ethene photoisomerization. ResearchGate. Link

-

Goerner, H., Elisei, F., & Mazzucato, U. (2002). Laser flash photolysis of trans-1,2-bis(4-pyridyl)ethylene. Journal of Physical Chemistry A. Link(Note: Mechanistic principles apply to the 2-pyridyl analog described in the guide).

-

-

Coordination Chemistry

-

Knaust, J. M., & Keller, S. W. (2002). A mixed-ligand coordination polymer from the in situ, Cu(I)-mediated isomerization of bis(4-pyridyl)ethylene. Inorganic Chemistry. Link(Demonstrates the metal-mediated stabilization of cis-isomers).

-

Sources

An In-Depth Technical Guide to 2,2'-Vinylenedipyridine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,2'-vinylenedipyridine, a versatile heterocyclic compound of significant interest to researchers in coordination chemistry, materials science, and drug development. We will delve into its chemical identity, explore a robust and reproducible synthesis methodology, and discuss its key applications, providing the foundational knowledge necessary for its effective utilization in a research setting.

Chemical Identity and Structure

2,2'-Vinylenedipyridine is an organic compound characterized by two pyridine rings linked by a vinyl bridge. The molecule primarily exists as the more stable (E)-isomer, also known as the trans-isomer, due to reduced steric hindrance compared to the cis-isomer.

The IUPAC name for this compound is 2-[(E)-2-pyridin-2-ylethenyl]pyridine [1]. Its chemical structure is depicted below:

Chemical Structure of (E)-2,2'-Vinylenedipyridine

A 2D representation of the (E)-2,2'-vinylenedipyridine molecule.

Synonyms and Identifiers

In scientific literature and commercial catalogs, 2,2'-vinylenedipyridine is known by several names. A comprehensive list is provided below for ease of reference and literature searching.

| Synonym | CAS Number |

| 1,2-Di(2-pyridyl)ethylene | 1437-15-6[1][2][3] |

| (E)-1,2-Di(pyridin-2-yl)ethene | 13341-40-7[2] |

| 1,2-Bis(2-pyridyl)ethylene | 1437-15-6[2][3] |

| Pyridine, 2,2'-(1,2-ethenediyl)bis- | 1437-15-6[2] |

| (E)-1,2-Bis(2-pyridinyl)ethene | N/A |

| 2-[(E)-2-(2-Pyridinyl)vinyl]pyridine | N/A |

| trans-2,2'-Vinylenedipyridine | N/A |

Physicochemical Properties

2,2'-Vinylenedipyridine is typically a yellow to orange solid at room temperature.[2] Its properties make it suitable for a range of applications in both solution and solid-state chemistry. It is soluble in organic solvents such as dichloromethane and ethanol, with limited solubility in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂ | [1][3] |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Melting Point | 118-119 °C | [3] |

| Boiling Point | 150-160 °C at 2 mmHg | [3] |

| Appearance | Yellow powder | [1] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of (E)-1,2-Di(2-pyridyl)ethylene via McMurry Coupling

The synthesis of symmetrical alkenes from two aldehyde or ketone molecules can be effectively achieved through a McMurry coupling reaction.[4] This reductive coupling, driven by a low-valent titanium reagent, is particularly well-suited for the synthesis of (E)-1,2-di(2-pyridyl)ethylene from pyridine-2-carboxaldehyde. The driving force of the reaction is the formation of a strong titanium-oxygen bond in the titanium oxide byproduct.

The causality behind this choice of methodology lies in its efficiency for creating symmetrical, and often sterically hindered, alkenes from readily available carbonyl precursors. The reaction proceeds via a pinacol coupling intermediate, which is then deoxygenated by the oxophilic low-valent titanium to yield the final alkene.[4][5]

Synthesis Workflow

The overall workflow for the synthesis can be visualized as a two-stage process: the in-situ preparation of the active low-valent titanium reagent, followed by the reductive coupling of the aldehyde.

Workflow for the synthesis of (E)-1,2-Di(2-pyridyl)ethylene.

Detailed Experimental Protocol

This protocol is a representative procedure based on the general methodology for McMurry reactions.[6][7] Researchers should exercise all necessary safety precautions, including working in a well-ventilated fume hood and under an inert atmosphere.

Materials and Reagents:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (<325 mesh)

-

Pyridine-2-carboxaldehyde

-

Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

-

10% Aqueous Potassium Carbonate (K₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvents for extraction (e.g., Diethyl ether or Pentane)

-

Pyridine (optional, sometimes added with the substrate)[6]

Procedure:

-

Preparation of the Low-Valent Titanium (LVT) Reagent:

-

Set up a two or three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen).

-

To the flask, add zinc dust.

-

Suspend the zinc dust in anhydrous THF (or DME).

-

Cool the stirred suspension to 0°C using an ice bath.

-

Slowly add titanium(IV) chloride dropwise to the suspension via the dropping funnel. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the mixture should turn from gray to black, indicating the formation of the active low-valent titanium species.[6]

-

-

Reductive Coupling Reaction:

-

Cool the black LVT slurry back to 0°C.

-

Dissolve pyridine-2-carboxaldehyde in anhydrous THF (or DME).

-

Add the aldehyde solution to the LVT slurry. A small amount of pyridine may also be added at this stage.[6]

-

After the addition, heat the reaction mixture to reflux and maintain for several hours (e.g., 18-20 hours), monitoring the reaction by Thin Layer Chromatography (TLC) if desired.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 10% aqueous K₂CO₃ solution.[7]

-

Filter the resulting mixture through a pad of celite to remove the titanium oxides.

-

Extract the aqueous filtrate with an organic solvent such as diethyl ether or pentane.[7]

-

Combine the organic extracts and wash with water, then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization to afford pure (E)-1,2-di(2-pyridyl)ethylene.

-

Applications in Research and Development

The unique structure of 2,2'-vinylenedipyridine, featuring two nitrogen atoms in the pyridine rings capable of coordination, makes it a valuable ligand in coordination chemistry and materials science.[2]

-

Ligand in Catalysis: The bidentate nature of the pyridine nitrogen atoms allows 2,2'-vinylenedipyridine to form stable complexes with various transition metals. These complexes can be explored as catalysts in a range of organic transformations.

-

Luminescent Materials: The conjugated π-system of the molecule gives rise to interesting photophysical properties, including fluorescence.[2] This makes it a building block for the development of novel luminescent materials, sensors, and organic light-emitting diodes (OLEDs).

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): As a bridging ligand, it can be used to construct coordination polymers and MOFs with potentially interesting porous, magnetic, or catalytic properties.

Safety and Handling

2,2'-Vinylenedipyridine is classified as a skin and eye irritant.[1][3] It may also cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

References

-

Recent advances of carbonyl olefination via McMurry coupling reaction. (2022). RSC Advances. [Link]

-

McMurry reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

General steps in the McMurry coupling reaction. (n.d.). ResearchGate. [Link]

-

D. Lenoir. (1989). The Application of Low-Valent Titanium Reagents in Organic Synthesis. Synthesis, 1989(12), 883-897. [Link]

-

McMurry Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

1,2-Di(2-pyridyl)ethylene. (n.d.). PubChem. [Link]

-

Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. (2011). Dalton Transactions, 40(44), 11795-11805. [Link]

-

SABRA, M. K., et al. (2021). SYNTHESIS AND MOLECULAR STRUCTURE OF 1,1'-(ETHYLENE-1,2-DIYL)DIPYRIDINIUM TETRACHLORIDOCUPRATE(II). Revue Roumaine de Chimie, 66(2), 131-137. [Link]

Sources

- 1. 1,2-Di(2-pyridyl)ethylene | C12H10N2 | CID 5374802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1437-15-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 1,2-双(2-吡啶基)乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. McMurry reaction - Wikipedia [en.wikipedia.org]

- 5. McMurry Reaction [organic-chemistry.org]

- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 1,2-di(2-pyridyl)ethylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to 1,2-di(2-pyridyl)ethylene and its Solubility

Overview of 1,2-di(2-pyridyl)ethylene: Structure and Properties

1,2-di(2-pyridyl)ethylene, also known as 1,2-bis(2-pyridyl)ethylene, is a chemical compound with the formula C12H10N2.[1][2][3][4] It consists of a central ethylene bridge connecting two pyridine rings at their 2-positions. This compound is typically a yellow to orange solid at room temperature.[2] The presence of the nitrogen atoms in the pyridine rings makes it a valuable ligand in coordination chemistry, capable of forming complexes with various transition metals.[5]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C12H10N2 |

| Molecular Weight | 182.22 g/mol [2] |

| Appearance | Yellow to orange solid[2] |

| Melting Point | 118-119 °C |

| Boiling Point | 150-160 °C at 2 mmHg |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

Importance of Solubility in Research and Development

The solubility of a compound is a critical physical property that dictates its application in numerous scientific and industrial processes. For researchers and professionals in drug development, understanding the solubility of a molecule like 1,2-di(2-pyridyl)ethylene is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants is fundamental for achieving optimal reaction kinetics and yield.

-

Purification and Recrystallization: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a key determinant of its bioavailability and the feasibility of different dosage forms.

-

Material Science: For the synthesis of coordination polymers and metal-organic frameworks (MOFs), the solubility of the organic linker, such as 1,2-di(2-pyridyl)ethylene, in the reaction medium is crucial for crystal growth and the formation of desired structures.

Scope of the Guide

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-di(2-pyridyl)ethylene in organic solvents. It delves into the theoretical principles governing its solubility, presents available qualitative solubility data, and offers a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding solvent selection and to effectively work with this versatile compound.

Part 2: Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a complex interplay of physical and chemical factors. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.

"Like Dissolves Like": The Role of Polarity

This principle is rooted in the concept of molecular polarity. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for dissolving nonpolar solutes. The polarity of a molecule is determined by the distribution of electron density across its structure.

1,2-di(2-pyridyl)ethylene possesses a unique structure with both polar and nonpolar characteristics. The pyridine rings, with their electronegative nitrogen atoms, introduce a degree of polarity to the molecule. Conversely, the ethylene bridge and the carbon-hydrogen bonds of the aromatic rings contribute to its nonpolar character. This dual nature suggests that its solubility will be significant in a range of solvents with varying polarities.

Intermolecular Forces at Play

The dissolution of a solid in a liquid involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

-

van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. They are present in all molecular systems and will play a role in the interaction of 1,2-di(2-pyridyl)ethylene with all organic solvents.

-

Dipole-Dipole Interactions: The polar nature of the pyridine rings in 1,2-di(2-pyridyl)ethylene results in a permanent dipole moment. In polar solvents, these dipoles can interact with the dipoles of the solvent molecules, leading to favorable dissolution.

-

Hydrogen Bonding Potential: While 1,2-di(2-pyridyl)ethylene does not have any hydrogen bond donors, the nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors.[1] This allows for the formation of hydrogen bonds with protic solvents like alcohols (e.g., ethanol, methanol), which can significantly enhance solubility.

Influence of Molecular Structure on Solubility

The overall shape and size of a molecule also impact its solubility. The relatively planar structure of 1,2-di(2-pyridyl)ethylene allows for efficient packing in a crystal lattice. For dissolution to occur, the solvent molecules must overcome the lattice energy of the solid.

Thermodynamic Considerations of Dissolution

The process of dissolution can be understood from a thermodynamic perspective by considering the change in Gibbs free energy (ΔG):

ΔG = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, which represents the heat absorbed or released during dissolution.

-

T is the temperature in Kelvin.

-

ΔS_sol is the entropy of solution, which is the change in disorder of the system.

For a substance to dissolve spontaneously, ΔG must be negative. The dissolution process involves:

-

Breaking solute-solute interactions (endothermic, ΔH1 > 0): Energy is required to overcome the forces holding the 1,2-di(2-pyridyl)ethylene molecules together in the crystal lattice.

-

Breaking solvent-solvent interactions (endothermic, ΔH2 > 0): Energy is needed to create space for the solute molecules within the solvent.

-

Formation of solute-solvent interactions (exothermic, ΔH3 < 0): Energy is released when new attractive forces are established between the solute and solvent molecules.

The overall enthalpy of solution is the sum of these three enthalpy changes: ΔH_sol = ΔH1 + ΔH2 + ΔH3. The entropy of solution (ΔS_sol) is generally positive as the mixture of solute and solvent is more disordered than the separate components.

Part 3: Solubility Profile of 1,2-di(2-pyridyl)ethylene

Qualitative Solubility in Common Organic Solvents

Based on its chemical structure and observations from synthetic procedures, a qualitative solubility profile can be summarized as follows:

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, leading to favorable interactions with the hydroxyl groups of the alcohols. |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polarity of these solvents allows for effective solvation of the polar pyridine moieties through dipole-dipole interactions. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of 1,2-di(2-pyridyl)ethylene is too high for significant dissolution in nonpolar solvents, where only weak van der Waals forces would be at play. |

| Aqueous | Water | Limited Solubility | Although the pyridine nitrogens can interact with water, the large nonpolar hydrocarbon backbone of the molecule limits its solubility in water. |

Quantitative Solubility Data

As of the time of this guide's compilation, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 1,2-di(2-pyridyl)ethylene in a wide range of organic solvents is not extensively reported in peer-reviewed literature or chemical databases. The information available is often derived from its use in synthesis, where it is noted to dissolve in solvents like methanol and dichloromethane to prepare reaction solutions.

The absence of readily available quantitative data underscores the importance of the experimental protocols provided in the following section, which empower researchers to determine the solubility of 1,2-di(2-pyridyl)ethylene in their specific solvent systems of interest.

Factors Influencing Solubility

-

Effect of Solvent Polarity: As discussed in the theoretical principles, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of 1,2-di(2-pyridyl)ethylene and the solvent will lead to higher solubility.

-

Impact of Temperature: For most solid-liquid systems, solubility increases with increasing temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent. This principle is fundamental to the technique of recrystallization for purification.

-

Influence of Impurities: The presence of impurities in either the solute or the solvent can affect solubility. In some cases, impurities can enhance solubility (a phenomenon known as "salting in"), while in others, they can decrease it ("salting out").

Part 4: Experimental Determination of Solubility

This section provides a detailed, self-validating protocol for determining the solubility of 1,2-di(2-pyridyl)ethylene in an organic solvent of interest.

Health and Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for 1,2-di(2-pyridyl)ethylene and the chosen solvent for specific handling and disposal instructions.

Materials and Equipment

-

1,2-di(2-pyridyl)ethylene (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility.

-

Preparation: Weigh approximately 10 mg of 1,2-di(2-pyridyl)ethylene into a small vial.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL increments) to the vial.

-

Observation: After each addition, cap the vial and shake vigorously for 30-60 seconds. Observe if the solid dissolves completely.

-

Categorization:

-

Very Soluble: Dissolves in less than 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Sparingly Soluble: Requires more than 3 mL of solvent for complete dissolution, or a significant portion remains undissolved.

-

Insoluble: No significant dissolution is observed.

-

Detailed Workflow for Quantitative Solubility Determination using UV-Vis Spectroscopy

This method is highly accurate for compounds with a chromophore, such as 1,2-di(2-pyridyl)ethylene.

The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

-

Stock Solution: Accurately weigh a known mass of 1,2-di(2-pyridyl)ethylene (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL in a volumetric flask) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentration by serially diluting the stock solution.

-

UV-Vis Measurement: Determine the wavelength of maximum absorbance (λmax) for 1,2-di(2-pyridyl)ethylene in the chosen solvent by scanning the absorbance of one of the standard solutions across a range of wavelengths.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be a straight line, and the equation of this line (from linear regression) will be used to determine the concentration of unknown samples.

-

Equilibration: Add an excess amount of 1,2-di(2-pyridyl)ethylene to a known volume of the solvent in a sealed vial.

-

Saturation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Filtration: Allow the excess solid to settle, then carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Dilution and Measurement: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Determine Concentration: Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.

-

Calculate Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of 1,2-di(2-pyridyl)ethylene in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Caption: Workflow for Quantitative Solubility Determination.

Part 5: Practical Applications and Considerations

Solvent Selection for Synthesis and Recrystallization

The choice of solvent is critical for the successful synthesis and purification of 1,2-di(2-pyridyl)ethylene. For synthesis, a solvent in which all reactants are soluble is generally preferred. For recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures. A mixed solvent system can also be employed to achieve the desired solubility profile.

Implications for Coordination Chemistry and Materials Science

In the synthesis of coordination polymers and MOFs, the solubility of 1,2-di(2-pyridyl)ethylene in the reaction solvent directly influences the nucleation and growth of crystals. Poor solubility can lead to the formation of amorphous materials or small, poorly defined crystals. Therefore, a thorough understanding of its solubility in solvents commonly used for solvothermal and hydrothermal synthesis (e.g., DMF, ethanol, water) is essential for designing successful synthetic strategies.

Challenges and Future Directions

The primary challenge highlighted in this guide is the lack of publicly available, comprehensive quantitative solubility data for 1,2-di(2-pyridyl)ethylene. Future work in this area should focus on the systematic determination and publication of this data for a wide range of organic solvents at various temperatures. Such data would be invaluable to the scientific community and would facilitate the broader application of this important compound.

Part 6: Conclusion

1,2-di(2-pyridyl)ethylene is a versatile compound with significant applications in coordination chemistry, materials science, and potentially in drug development. Its solubility in organic solvents is a critical parameter that governs its utility in these fields. This technical guide has provided a detailed overview of the theoretical principles underlying its solubility, a summary of its qualitative solubility profile, and a robust experimental protocol for its quantitative determination. By understanding the factors that influence the solubility of 1,2-di(2-pyridyl)ethylene and by employing the methodologies outlined herein, researchers can effectively utilize this compound in their work and contribute to the advancement of their respective fields.

Part 7: References

-

1,2-Di(2-pyridyl)ethylene - LookChem. (n.d.). Retrieved February 20, 2026, from [Link]

-

1,2-Di(2-pyridyl)ethylene | C12H10N2 | CID 5374802 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. 1,2-Di(2-pyridyl)ethylene|lookchem [lookchem.com]

- 2. 1,2-Di(2-pyridyl)ethylene | C12H10N2 | CID 5374802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1437-15-6 [chemicalbook.com]

- 4. This compound | 1135-32-6 [chemicalbook.com]

- 5. CAS 1437-15-6: this compound | CymitQuimica [cymitquimica.com]

difference between 1,2-bis(2-pyridyl)ethylene and 4,4'-bpe

An In-depth Technical Guide to 1,2-bis(2-pyridyl)ethylene and 1,2-bis(4-pyridyl)ethylene (4,4'-bpe): A Tale of Two Isomers

Introduction

In the realm of coordination chemistry and crystal engineering, the design of functional materials is predicated on the precise control of molecular architecture. The building blocks, or ligands, are paramount, as their intrinsic geometric and electronic properties dictate the structure and, consequently, the function of the resulting supramolecular assemblies. Among the vast library of organic ligands, bis(pyridyl)ethylenes stand out for their rigidity, photoresponsive nature, and versatile coordination capabilities.

This guide focuses on two prominent isomers: this compound and 1,2-bis(4-pyridyl)ethylene, commonly known as 4,4'-bpe. While sharing the same molecular formula (C₁₂H₁₀N₂), the simple positional change of the nitrogen atom within the pyridine ring—from the 2-position (ortho to the ethylene bridge) to the 4-position (para to the ethylene bridge)—instigates a profound divergence in their chemical behavior and applications. This document, intended for researchers and drug development professionals, provides a detailed exploration of these differences, moving from fundamental structural attributes to their distinct roles in the construction of discrete molecular complexes and infinite coordination polymers. We will delve into the causality behind their divergent functionalities, provide validated experimental protocols, and offer a comparative analysis to guide the rational design of new materials.

Part 1: The Core Structural and Electronic Dichotomy

The fundamental differences between this compound and 4,4'-bpe originate from their isomeric structures. This seemingly subtle variation has cascading effects on their conformational freedom, coordination geometry, and electronic properties.

Molecular Structure: A Positional Paradigm Shift

The defining structural feature distinguishing the two molecules is the location of the nitrogen atoms on the pyridyl rings relative to the central ethylene linker.

-

This compound features nitrogen atoms at the 2-position (ortho). This proximity to the ethylene bridge is critical, enabling both nitrogen atoms to potentially coordinate to the same metal center.

-

4,4'-bpe (1,2-bis(4-pyridyl)ethylene) has its nitrogen atoms at the 4-position (para).[1][2] This placement positions the nitrogen lone pairs on opposite sides of the molecule's principal axis, making simultaneous coordination to a single metal ion sterically impossible.

Caption: Isomeric structures of bis(pyridyl)ethylenes.

Coordination Geometry: Chelator vs. Linker

The structural disparity directly translates into two fundamentally different modes of interaction with metal ions, defining their roles in supramolecular chemistry.

-

This compound as a Chelating Ligand: The ortho-positioned nitrogen atoms allow the molecule to act as a bidentate chelating ligand, binding to a single metal center to form a stable five-membered ring. This coordination mode typically results in the formation of discrete, zero-dimensional (0D) metal complexes.[3] This pre-organized binding pocket is analogous to classic chelators like 2,2'-bipyridine.

-

4,4'-bpe as a Bridging Ligand (Linker): The linear and divergent orientation of the nitrogen donors in 4,4'-bpe prevents chelation. Instead, it functions as a quintessential bridging ligand or "linker," connecting two different metal centers.[4][5] This ability to propagate a structural motif is the foundation of its extensive use in building infinite, higher-dimensional networks such as one-dimensional (1D) chains, two-dimensional (2D) grids, and three-dimensional (3D) metal-organic frameworks (MOFs).[6][7][8]

Caption: Dominant coordination modes of the two isomers.

Photophysical and Photochemical Properties

Both isomers are photoresponsive, primarily exhibiting E/Z (trans/cis) photoisomerization upon UV irradiation.[9][10][11] This process involves the rotation around the central C=C double bond in an excited state. However, their solid-state photoreactivity can differ significantly due to packing constraints.

For 4,4'-bpe, when its molecules are pre-organized in a parallel fashion in the solid state, they can undergo a [2+2] photodimerization reaction to form a cyclobutane ring (rctt-tetrakis(4-pyridyl)cyclobutane).[12] This reaction is a cornerstone of solid-state organic synthesis and crystal engineering, as the alignment required for the reaction can be templated by coordination to metal centers or through hydrogen bonding with co-formers.[12][13] This reactivity is less commonly observed for the 2-pyridyl isomer, where steric hindrance from the ortho-substituents can influence crystal packing and disfavor the required alignment for photodimerization.

Part 2: Divergent Applications in Materials Science

The distinct coordination behaviors of these isomers lead to their application in disparate areas of materials science.

This compound: Crafting Discrete Functional Molecules

The capacity of this compound to form stable chelates makes it an ideal ligand for creating discrete coordination complexes with specific functions.[3]

-

Luminescent Materials: Its complexes with transition metals are often fluorescent, with emission properties that can be tuned by the choice of metal ion. This makes them candidates for applications in chemical sensing and optoelectronics.

-

Catalysis: By creating a well-defined coordination sphere around a metal center, it can be used to design catalysts for various organic transformations where control of the metal's immediate environment is crucial for activity and selectivity.

4,4'-bpe: An Architect's Tool for Infinite Networks

4,4'-bpe is one of the most widely used ligands for the construction of coordination polymers and MOFs.[7][14] Its rigid, linear geometry and the divergent nature of its coordination vectors allow for the predictable assembly of robust, porous frameworks.

-

Crystal Engineering: It serves as a model "pillar" or "strut" to connect metal-based nodes (secondary building units), enabling the rational design of network topologies ranging from simple 1D "railroad" chains to complex 3D diamondoid frameworks.[7]

-

Gas Storage and Separation: The porous structures of MOFs constructed with 4,4'-bpe can be tailored for the selective adsorption and storage of gases like CO₂, H₂, and CH₄.[15][16]

-

Heterogeneous Catalysis: By incorporating catalytically active metal sites within the framework, MOFs built with 4,4'-bpe can act as highly stable and recyclable heterogeneous catalysts.[17][18]

Part 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed, field-validated protocols for the synthesis of these ligands and a representative application.

Synthesis Protocols

Protocol 3.1.1: Synthesis of trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe)

This procedure is adapted from established methods involving the condensation of 4-methylpyridine and 4-pyridinecarboxaldehyde.[19] The causality behind this choice lies in its reliability and use of readily available precursors. The base (LDA) deprotonates the methyl group of 4-methylpyridine to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. The final reflux in acetic acid facilitates dehydration to form the ethylene bridge.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5 mL of anhydrous tetrahydrofuran (THF). Cool the flask to -70 °C in a dry ice/acetone bath.

-

Base Addition: Slowly add 3.0 mL (4.32 mmol) of a lithium diisopropylamide (LDA) solution (typically 1.5-2.0 M in THF/heptane/ethylbenzene) to the cold THF.

-

Nucleophile Generation: While maintaining the temperature at -70 °C, slowly add 400 µL (4.12 mmol) of 4-methylpyridine dropwise to the LDA solution. Stir the mixture for 30 minutes to ensure complete formation of the pyridyl anion.

-

Condensation: Under conditions that avoid light, add 465 µL (4.12 mmol) of 4-pyridinecarboxaldehyde dropwise to the reaction mixture. Continuous stirring is essential. Allow the reaction to proceed at -70 °C for 2 hours.

-

Dehydration and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 10 mL of acetic acid and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 24 hours. The solution should turn yellow.

-

Isolation and Purification: After cooling, pour the reaction mixture into 100 mL of water and basify to pH ~8-9 with a saturated sodium bicarbonate solution. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain colorless crystals of trans-1,2-bis(4-pyridyl)ethylene.

Caption: Workflow for the synthesis of 4,4'-bpe.

Protocol 3.1.2: Synthesis of a Coordination Polymer: [Co₂(Bpe)₃(NO₃)₄·MeOH]

This solvothermal method is chosen because it uses elevated temperature and pressure to increase reactant solubility and promote the slow crystal growth necessary for forming well-ordered coordination polymers.[8]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 0.01 g (0.054 mmol) of trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe) and 0.1 g (0.346 mmol) of cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) in 7 mL of methanol (MeOH) in a 20 mL glass vial.

-

Solvothermal Reaction: Seal the vial tightly. Place it in a programmable laboratory oven and heat to 55 °C. Keep the vial undisturbed at this temperature for 48 hours. The slow heating allows for controlled nucleation and growth of crystals.

-

Cooling and Isolation: Turn off the oven and allow the vial to cool slowly to room temperature. Slow cooling is critical to prevent crystal cracking or the formation of amorphous precipitate.

-

Product Collection: Carefully extract the purple crystals from the mother liquor. Wash the collected crystals with a small amount of anhydrous methanol to remove any unreacted starting materials and surface impurities. Air-dry the crystals.

Part 4: Comparative Data Summary

The following table provides a concise summary of the key properties and characteristics of the two isomers, highlighting their fundamental differences for quick reference.

| Property | This compound | 1,2-bis(4-pyridyl)ethylene (4,4'-bpe) | Reference(s) |

| CAS Number | 1437-15-6 (trans) | 13362-78-2 (trans) | [1][2][3][20] |

| Molecular Formula | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ | [2][3][21] |

| Molecular Weight | 182.22 g/mol | 182.22 g/mol | [2][3][21] |

| Appearance | Yellow to orange solid | Brown to dark brown solid | [3][19] |

| Melting Point | 118-119 °C | 148-152 °C | [19][20] |

| Primary Coordination Mode | Bidentate, Chelating | Monodentate, Bridging | [3][4] |

| Typical Architecture | Discrete (0D) complexes | Infinite (1D, 2D, 3D) polymers | [7][8] |

| Key Applications | Luminescent materials, catalysis | Coordination polymers, MOFs, crystal engineering | [3][7][16] |

| Dominant Photoreaction | E/Z Isomerization | E/Z Isomerization, [2+2] Photodimerization | [9][10][12] |

Conclusion

The cases of this compound and 4,4'-bpe serve as a powerful illustration of how subtle isomeric changes can dictate profound functional outcomes in molecular design. The shift of the nitrogen atom from the ortho to the para position transforms the molecule from a chelating agent that forms discrete complexes into a linear, divergent linker ideal for constructing infinite, porous networks. This fundamental difference in coordination vector dictates their respective applications, with the former being suited for creating specific molecular-scale functions like catalysis and luminescence, and the latter providing the structural backbone for advanced materials used in gas storage, separation, and solid-state reactions. For researchers in materials science and drug development, understanding this structure-property relationship is not merely academic; it is a critical design principle that enables the predictive and rational synthesis of materials with tailored architectures and targeted functionalities. As the demand for novel, high-performance materials continues to grow, the lessons learned from comparing these two foundational ligands will undoubtedly inform the design of next-generation supramolecular systems.

References

-

Theoretical study of the photoisomerization of 1,2‐bispyrazinyl‐ethylene and the halogen ion salts of 1. Wiley Analytical Science. [Link]

-

PrepChem.com. Synthesis of 4,4'-bipyridine. [Link]

-

Journal of Chemical Sciences. Solid state photodimerization in an organic salt of 1,2-bis(4-pyridyl)ethylene and trifluoromethane sulphonic acid via pedal. [Link]

-

PubMed. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling. [Link]

-

PubMed. Synthesis of Unsymmetrical 4,4'-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. [Link]

-

Semantic Scholar. Synthesis and crystal structure of the coordination polymer of silver with 4,4′-bipyridylethylene ·3H2O. [Link]

-

MDPI. Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. [Link]

-

Royal Society of Chemistry. The first example of a coordination polymer from the expanded 4,4′-bipyridine ligand [Ru(pytpy)2]2+ (pytpy = 4′-(4-pyridyl)-2,2′∶6′,2″-terpyridine). [Link]

-

Royal Society of Chemistry. Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms. [Link]

-

ResearchGate. Photoisomerization of 1,2‐Di(4‐pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling | Request PDF. [Link]

-

ResearchGate. Synthesis and Crystal Structure of a 4,4'-bipyridine Linked Dinuclear Copper(II) Complex Derived from 2-{[2-(2-hydroxyethylamino)ethylimino]methyl}-6-methylphenol. [Link]

-

R Discovery. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling. [Link]

-

PubMed. Coordination polymers with 4,4'-bipyrimidine. Using a combination of endo- and exodentate donors to build a one-dimensional Ag(I) ladder and a heterometallic Co(II)Ag(I)2 network. [Link]

-

PubChem. 1,2-Di(2-pyridyl)ethylene. [Link]

-

Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Royal Society of Chemistry. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO. [Link]

-

Royal Society of Chemistry. Role of 4,4′-bipyridine versus longer spacers 4,4′-azobipyridine, 1,2-bis(4-pyridyl)ethylene, and 1,2-bis(pyridin-3-ylmethylene)hydrazine in the formation of thermally labile metallophosphate coordination polymers. [Link]

-

Royal Society of Chemistry. 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction. [Link]

-

NIST. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)-. [Link]

-

ResearchGate. Molecules of 1,2-Bis(4-pyridyl)ethylene (bpe, a) and.... [Link]

-

Royal Society of Chemistry. Metal–organic frameworks based on octafluorobiphenyl-4,4′-dicarboxylate: synthesis, crystal structure, and surface functionality. [Link]

-

ACS Publications. Crystal Engineering of a Tetraphenol with Bispyridines toward Hydrogen-Bonded Emissive Cocrystals. [Link]

-

IUCr Journals. trans-1,2-Bis(4-pyridyl)ethylene monohydrate. [Link]

-

ResearchGate. (PDF) Structural diversity in a series of metal–organic frameworks (MOFs) composed of divalent transition metals, 4,4′-bipyridine and a flexible carboxylic acid. [Link]

-

PubChem. Pyridine, 4,4'-(1E)-1,2-ethenediylbis-. [Link]

-

ResearchGate. One-dimensional chains linked by trans-1,2-bis(4-pyridyl)ethylene. [Link]

-

University of Manchester. Syntheses and properties of bimetallic chromophore-quencher assemblies containing ruthenium(II) and rhenium(I) centers. [Link]

-

ACS Publications. 1,2-Di-(2-pyridyl)-ethane1,2. [Link]

-

ACS Publications. Influence of High Pressure on the Pedal-like Motion and Photoreactivity in the Cocrystals of 1,2-Di(4-pyridyl)ethylene with trans-2-(4-Fluorophenyl)vinylboronic Acid. [Link]

-

ResearchGate. (Inter)polyhalide complexes of protonated 1,2-bis(pyridyl)ethane and 1,2-bis(pyridyl)ethylene | Request PDF. [Link]

-

MDPI. Metal-Organic Frameworks: Versatile Platforms for Biomedical Innovations. [Link]

-

Universitat de Barcelona. Crystal Engineering Studies: polymorphs and co-crystals. [Link]

-

Ma Research Group. Applications of metal-organic frameworks featuring multi-functional sites. [Link]

Sources

- 1. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- [webbook.nist.gov]

- 2. Pyridine, 4,4'-(1E)-1,2-ethenediylbis- | C12H10N2 | CID 776222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1437-15-6: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photocatalytic CO 2 reduction into CO - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE00195A [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. Photoisomerization of 1,2-Di(4-pyridyl)ethylene According to NMR and UV Spectroscopy Data and Density Functional Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Role of 4,4′-bipyridine versus longer spacers 4,4′-azobipyridine, 1,2-bis(4-pyridyl)ethylene, and 1,2-bis(pyridin-3-ylmethylene)hydrazine in the formation of thermally labile metallophosphate coordination polymers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. sqma.myweb.usf.edu [sqma.myweb.usf.edu]

- 19. 4,4'-Vinylenedipyridine | 13362-78-2 [chemicalbook.com]

- 20. This compound | 1437-15-6 [chemicalbook.com]

- 21. This compound | CAS 1437-15-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

1,2-bis(2-pyridyl)ethylene melting point and thermal stability

Melting Point, Thermal Stability, and Isomerization Dynamics

Executive Summary

1,2-Bis(2-pyridyl)ethylene (2,2'-BPE), often abbreviated as 2,2'-bpe or dipyridylethylene, is a ditopic nitrogen-donor ligand extensively used in coordination chemistry, supramolecular synthesis, and pharmaceutical co-crystal engineering. It exists primarily as the thermodynamically stable trans (

This guide provides a rigorous analysis of the melting point, thermal stability, and isomerization mechanisms of 2,2'-BPE, designed for researchers in materials science and drug development.

Physical Properties & Characterization

The physical properties of 2,2'-BPE are dominated by its stereochemistry. Commercial supplies and standard laboratory samples consist almost exclusively of the trans isomer.

Melting Point and Phase Transitions

The melting point is a critical purity indicator. A sharp melting endotherm in Differential Scanning Calorimetry (DSC) confirms the trans isomeric purity.

| Property | Trans-1,2-bis(2-pyridyl)ethylene | Cis-1,2-bis(2-pyridyl)ethylene |

| CAS Number | 1437-15-6 | 14802-38-1 (Generic/Cis) |

| Physical State (RT) | Crystalline Powder (White to Pale Yellow) | Metastable Oil or Low-Melting Solid |

| Melting Point | 118 – 120 °C | Not typically isolated; reverts to trans |

| Boiling Point | 150 – 160 °C (at 2 mmHg) | N/A (Isomerizes thermally) |

| Solubility | Soluble in Ethanol, Methanol, Chloroform, DCM | Similar solubility profile |

Note on the Cis Isomer: Unlike the trans isomer, the cis form is sterically strained and thermodynamically less stable. Upon heating, it does not exhibit a stable melting point but rather undergoes a thermal reversion to the trans isomer before or during melting, making accurate MP determination difficult without rapid-scan techniques.

Crystallographic Data

-

Crystal System: Monoclinic

-

Space Group:

-

Packing: The trans isomer adopts a planar conformation, facilitating

-

Thermal Stability & Isomerization Mechanisms

Understanding the thermal behavior of 2,2'-BPE requires distinguishing between phase transitions (melting), isomerization (configurational change), and decomposition (chemical breakdown).

Thermal Decomposition (TGA Analysis)

Thermogravimetric Analysis (TGA) of pure 2,2'-BPE and its co-crystals reveals the following stability profile:

-

Stable Zone (< 150 °C): The compound is thermally stable and volatile under vacuum. It can be sublimed or distilled (150-160 °C @ 2 mmHg) without significant decomposition.

-

Mass Loss Onset (~160–200 °C): In open systems, mass loss in this range is often due to sublimation/evaporation rather than degradation.

-

Decomposition (> 250–300 °C): Irreversible chemical breakdown (carbonization) typically begins above 250°C, though this is heavily dependent on the atmosphere (N₂ vs. Air). In coordination polymers, the ligand is often stable up to 300°C due to lattice stabilization.

Isomerization Pathways

The interconversion between trans and cis isomers is a central feature of 2,2'-BPE chemistry.

-

Photoisomerization (Trans

Cis): Irradiation with UV light (typically 313–365 nm) converts the stable trans isomer to the cis isomer. In dilute solution, this reaches a photostationary state (PSS). -

Thermal Reversion (Cis

Trans): The cis isomer is thermally unstable. Heating facilitates the rotation around the C=C bond, restoring the lower-energy trans configuration. -

Photocycloaddition ([2+2]): In the solid state, if two trans-BPE molecules are aligned parallel with a distance of < 4.2 Å (Schmidt criteria), UV irradiation leads to dimerization, forming tetrakis(2-pyridyl)cyclobutane (TPCB).

Figure 1: Isomerization and reaction pathways of this compound. The solid-state dimerization pathway competes with isomerization depending on crystal packing.

Experimental Protocols

Purification (Recrystallization)

To ensure accurate melting point determination and thermal analysis, the commercial trans isomer should be recrystallized to remove traces of photo-oxidized impurities.

Protocol:

-

Dissolution: Dissolve 1.0 g of crude 2,2'-BPE in a minimum amount of hot Ethanol (95%) or Toluene (~5-10 mL) at 60-70°C.

-

Filtration: Filter the hot solution through a pre-warmed glass frit or syringe filter (0.45 µm PTFE) to remove insoluble particulates.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Collection: Collect the pale yellow needles via vacuum filtration.

-

Drying: Dry under vacuum at 40°C for 4 hours to remove residual solvent.

-

Validation: Verify MP (Target: 118-120°C).

Thermal Analysis (DSC/TGA) Workflow

This protocol establishes the baseline thermal stability and melting behavior.

Equipment: Differential Scanning Calorimeter (e.g., TA Instruments Q2000) and TGA.

Step-by-Step Procedure:

-

Sample Prep: Weigh 3–5 mg of dried, recrystallized 2,2'-BPE into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape, preventing pan deformation).

-

Equilibration: Equilibrate at 25°C for 5 minutes under Nitrogen purge (50 mL/min).

-

Ramp 1 (Melting): Heat at 10°C/min to 140°C. Observe the endothermic melting peak (Onset ~118°C).

-

Cooling: Cool at 10°C/min back to 25°C to observe recrystallization (exotherm).

-

Ramp 2 (Stability): For TGA, heat a separate sample at 10°C/min from 25°C to 400°C.

-

Critical Check: Monitor for weight loss > 1% below 150°C (indicates solvent). Significant weight loss (>5%) typically begins >160°C due to sublimation/evaporation.

-

Figure 2: Standard Operating Procedure (SOP) for thermal characterization of 2,2'-BPE.

Applications in Drug Development & Materials[3]

Pharmaceutical Co-crystals

2,2'-BPE is a potent co-crystal former due to the pyridine nitrogen's ability to accept hydrogen bonds from API (Active Pharmaceutical Ingredient) donors (e.g., -COOH, -OH groups).

-

Mechanism: The pyridine N acts as a hydrogen bond acceptor.

-

Impact: Co-crystallization with 2,2'-BPE can alter the melting point and solubility of the API.

-

Example: Co-crystals with carboxylic acids (e.g., fumaric acid, succinic acid) often exhibit higher thermal stability than the pure components due to the formation of strong O-H···N hydrogen bond networks.

Metal-Organic Frameworks (MOFs)

In MOF synthesis, 2,2'-BPE serves as a rigid, neutral linker. Its thermal stability allows it to withstand solvothermal synthesis conditions (typically 100–150°C).

-

Role: Connects metal nodes to form 1D chains or 2D/3D networks.

-

Stability: The coordination of the pyridine nitrogen to metal centers (e.g., Zn, Cd, Co) generally increases the thermal decomposition temperature of the ligand, often pushing stability up to 300°C.

References

-

Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from

-

PubChem. 1,2-Di(2-pyridyl)ethylene Compound Summary (CID 5374802).[1] National Library of Medicine. Retrieved from

-

NIST Chemistry WebBook. Pyridine, 4,4'-(1,2-ethenediyl)bis-, (E)- (Trans-isomer Data Comparison). Retrieved from

-

ChemicalBook. this compound Properties and Suppliers. Retrieved from

-

Fisher Scientific. 1,2-Di(2-pyridyl)ethylene 98% Specification. Retrieved from [1][2]

Sources

Supramolecular Architectures and Photochemistry of Bis(2-pyridyl)alkenes: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of the supramolecular chemistry of bis(2-pyridyl)alkenes , with a specific focus on 1,2-bis(2-pyridyl)ethylene (2,2'-bpe) .[1] Unlike its linear isomer 4,4'-bpe—widely used as a pillar in Metal-Organic Frameworks (MOFs)—the 2,2'-bpe ligand presents unique steric challenges and opportunities due to the chelating proximity of its nitrogen atoms and its "kinked" geometry.[1]

This document details the exploitation of these ligands in template-directed solid-state synthesis , coordination-driven self-assembly , and photochemical switching .[1] It serves as a blueprint for designing self-validating experimental protocols for topochemical reactions and pharmaceutical co-crystallization.[1]

Molecular Architecture & Isomerism[1][2]

The core utility of bis(2-pyridyl)alkenes lies in their ability to undergo reversible geometric changes and irreversible covalent bond formation under light irradiation.

The Isomeric Landscape

The ligand exists primarily in the thermodynamically stable trans (

-

Trans-2,2'-bpe: Planar, extended conjugation.[1] Capable of bridging metal centers (M-L-M) or acting as a monodentate ligand.

-

Cis-2,2'-bpe: Non-planar due to steric clash between pyridyl rings.[1] Often acts as a chelating ligand (N,N'-chelate) due to the proximity of nitrogen lone pairs.[1]

Photochemical Pathways

The fate of the excited molecule depends on the supramolecular environment (solution vs. solid state):

-

Solution Phase: Dominated by trans

cis isomerization via a singlet excited state mechanism.[1] -

Solid State: Dominated by Topochemical Postulates (Schmidt’s Rules). If two alkene bonds are aligned parallel and within 4.2 Å , [2+2] cycloaddition occurs, yielding cyclobutane derivatives (specifically the rctt isomer).

Figure 1: Photochemical divergence of bis(2-pyridyl)alkenes governed by environmental constraints.

Coordination-Driven Self-Assembly[1][2]

The 2-pyridyl position introduces a "kink" in the ligand backbone, unlike the linear 4-pyridyl analog.[1] This necessitates specific design strategies for coordination polymers.[1]

Ag(I) as the Preferred Metal Center

Silver(I) is the optimal metal for 2,2'-bpe supramolecular assembly due to:

-

Flexible Coordination Sphere: Ag(I) adopts linear, trigonal, or tetrahedral geometries, accommodating the steric bulk of the 2-pyridyl groups.

-

Argentophilic Interactions: Ag

Ag interactions (2.8–3.3 Å) often assist in aligning the ligands for subsequent photoreactions.

Template-Directed Synthesis

Native 2,2'-bpe crystallizes in a herringbone pattern that is photostable (alkene distance > 4.5 Å).[1] To force reactivity, we employ molecular templates .[1]

Case Study: Halogen-Bonded Templates